Methylamino-PEG2-t-butyl ester
Overview
Description
Methylamino-PEG2-t-butyl ester is a polyethylene glycol derivative containing a methylamine group and a tert-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylamino-PEG2-t-butyl ester typically involves the reaction of polyethylene glycol with methylamine and tert-butyl ester. The process begins with the activation of polyethylene glycol, followed by the introduction of the methylamine group. The tert-butyl ester is then introduced to protect the carboxyl group. The reaction conditions often involve the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts ensures efficient esterification .
Chemical Reactions Analysis
Types of Reactions
Methylamino-PEG2-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The methylamine group can be oxidized to form corresponding amides.
Reduction: The ester group can be reduced to alcohols under specific conditions.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with carboxylic acids and carbonyl compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used in substitution reactions
Major Products
Oxidation: Formation of amides.
Reduction: Formation of alcohols.
Substitution: Formation of amides and esters
Scientific Research Applications
Methylamino-PEG2-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methylamino-PEG2-t-butyl ester involves its ability to react with various functional groups. The methylamine group can form stable amide bonds with carboxylic acids, while the polyethylene glycol spacer enhances solubility and biocompatibility. The tert-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methylamino-PEG2-Boc: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of a tert-butyl ester.
Methylamino-PEG2-acetate: Contains an acetate group instead of a tert-butyl ester.
Methylamino-PEG2-propionate: Contains a propionate group instead of a tert-butyl ester
Uniqueness
Methylamino-PEG2-t-butyl ester is unique due to its combination of a methylamine group and a tert-butyl ester, which provides specific reactivity and protection. The polyethylene glycol spacer enhances solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-12(2,3)17-11(14)5-7-15-9-10-16-8-6-13-4/h13H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMNTSUPHZLJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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